![molecular formula C7H8F3N3 B13065627 (1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction. The reaction is carried out in the presence of a palladium (dba)2/BINAP catalytic system . The reaction conditions include an argon atmosphere and boiling 1,4-dioxane as the solvent, with sodium tert-butoxide as the base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed amination reactions in large-scale synthesis is common in the pharmaceutical industry due to its efficiency and high yield.
化学反应分析
Types of Reactions
(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and resulting in various biological effects .
相似化合物的比较
Similar Compounds
Bis(5-(Trifluoromethyl)pyridin-2-yl)amine: This compound also contains a trifluoromethyl group attached to a pyridine ring and is used in similar applications.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyrimidine moiety and exhibit a wide range of pharmacological activities.
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds are known for their significant photophysical properties and applications in medicinal chemistry.
Uniqueness
(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine is unique due to its specific structural features, such as the presence of a trifluoromethyl group and a pyrimidine ring
属性
分子式 |
C7H8F3N3 |
|---|---|
分子量 |
191.15 g/mol |
IUPAC 名称 |
(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine |
InChI |
InChI=1S/C7H8F3N3/c1-4(11)5-2-12-6(13-3-5)7(8,9)10/h2-4H,11H2,1H3/t4-/m0/s1 |
InChI 键 |
NMFKACMVCRUBJJ-BYPYZUCNSA-N |
手性 SMILES |
C[C@@H](C1=CN=C(N=C1)C(F)(F)F)N |
规范 SMILES |
CC(C1=CN=C(N=C1)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13065551.png)
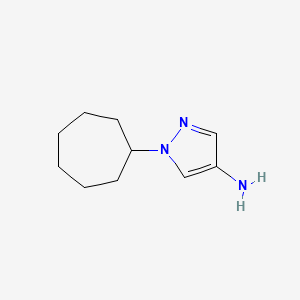
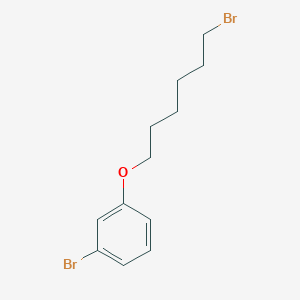
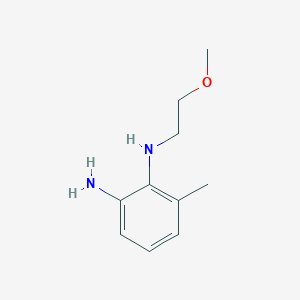
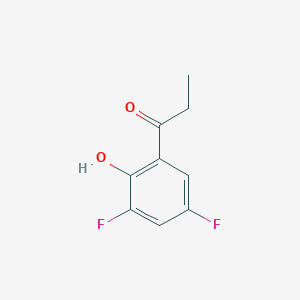

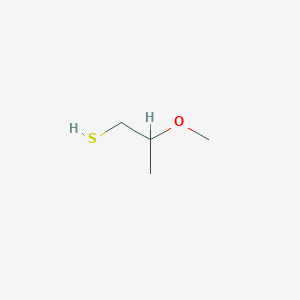

![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)


![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)

